2-(2-Pyridyl)ethanesulfonic acid

Description

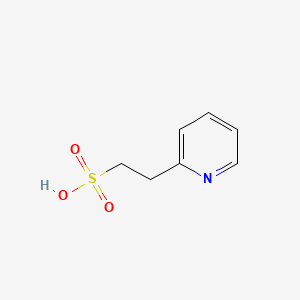

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBVUAYEXFCDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071850 | |

| Record name | 2-Pyridineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68922-18-9 | |

| Record name | 2-Pyridineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68922-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridineethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068922189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridineethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDINEETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3VM6KL7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2 2 Pyridyl Ethanesulfonic Acid

Historical Development of Synthetic Approaches to Sulfonic Acids

The synthesis of sulfonic acids has a rich history, with early methods primarily revolving around the direct sulfonation of aromatic compounds using fuming sulfuric acid (oleum). google.comaristatek.com This approach, an example of electrophilic aromatic substitution, involves the reaction of an aromatic hydrocarbon with sulfur trioxide. google.com While effective for many aromatic substrates, these methods often require harsh reaction conditions and can lead to the formation of polysulfonated byproducts and isomers, complicating purification.

For the preparation of aliphatic sulfonic acids, early methods included the oxidation of thiols and the reaction of alkyl halides with metal sulfites. documentsdelivered.com The development of these alternative routes was driven by the need for milder conditions and greater control over the position of the sulfonic acid group, particularly for compounds sensitive to strong acids. The use of protecting groups to direct sulfonation and the development of more selective sulfonating agents have also been significant advancements in the field.

Contemporary Synthetic Strategies for 2-(2-Pyridyl)ethanesulfonic Acid

Modern synthetic approaches to this compound focus on efficiency, selectivity, and the use of readily available starting materials. These strategies can be broadly categorized into direct sulfonation reactions and the transformation of precursor molecules that already contain either the pyridine (B92270) ring or the sulfonate functionality.

Direct Sulfonation Reactions

The direct introduction of a sulfonic acid group onto the ethyl side chain of 2-ethylpyridine (B127773) presents significant challenges. The pyridine ring is generally deactivated towards electrophilic attack, and the harsh conditions required for sulfonation of the alkyl chain (e.g., using oleum (B3057394) or sulfur trioxide) can lead to charring, dealkylation, and undesired reactions on the pyridine ring itself. google.com The high viscosity of the reaction mixture can also impede efficient gas-liquid contact when using gaseous sulfur trioxide. google.com

| Sulfonating Agent | Typical Conditions | Potential Challenges |

| Fuming Sulfuric Acid (Oleum) | Heating at elevated temperatures (e.g., 35-50°C) for several hours. google.com | Charring, dealkylation, polysulfonation, difficulty in controlling the reaction. |

| Sulfur Trioxide (SO₃) | Used as a gas diluted with an inert gas (e.g., air, nitrogen) and bubbled through the substrate. google.com | Highly exothermic reaction, requires efficient stirring of a viscous mass, potential for side reactions. |

Due to these difficulties, direct sulfonation is generally not the preferred method for the synthesis of this compound.

Transformation of Precursor Molecules with Pyridine and Sulfonate Functionalities

A more common and controlled approach involves the use of precursor molecules where the pyridine ring and a suitable functional group for conversion to the sulfonic acid are already in place.

This method involves the synthesis of a halogenated pyridine derivative, such as 2-(2-chloroethyl)pyridine (B91823), followed by a nucleophilic substitution reaction with a sulfite (B76179) salt. The synthesis of 2-(chloromethyl)pyridine (B1213738) hydrochloride is a known process, which can then be reacted with a source of sulfite ions, such as sodium sulfite, to introduce the sulfonate group. This is a well-established method for forming C-S bonds.

A plausible reaction scheme is as follows:

Chlorination of 2-ethylpyridine to yield 2-(2-chloroethyl)pyridine.

Reaction of 2-(2-chloroethyl)pyridine with sodium sulfite in an aqueous or alcoholic solvent to yield the sodium salt of this compound.

| Reactant 1 | Reactant 2 | Product |

| 2-(2-Chloroethyl)pyridine | Sodium Sulfite | Sodium 2-(2-Pyridyl)ethanesulfonate |

This approach offers good control over the position of the sulfonate group.

The presence of the electron-withdrawing pyridine ring makes 2-vinylpyridine (B74390) an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. mdpi.comresearchgate.net The addition of a bisulfite salt, such as sodium bisulfite, to the double bond of 2-vinylpyridine is a viable and often high-yielding method for the synthesis of this compound. This reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.

The general reaction is:

2-Vinylpyridine + NaHSO₃ → Sodium 2-(2-Pyridyl)ethanesulfonate

This method is attractive due to the commercial availability of 2-vinylpyridine and the relatively mild reaction conditions often employed.

| Alkene Precursor | Reagent | Reaction Type | Product |

| 2-Vinylpyridine | Sodium Bisulfite | Michael Addition | Sodium 2-(2-Pyridyl)ethanesulfonate |

Another effective strategy involves the synthesis of a sulfur-containing precursor, such as 2-(2-pyridyl)ethanethiol or its corresponding disulfide, followed by oxidation to the sulfonic acid. The thiol can be prepared through various methods, including the reaction of 2-(2-chloroethyl)pyridine with a sulfide (B99878) source. The subsequent oxidation of the thiol to the sulfonic acid can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid.

A representative synthetic sequence is:

Synthesis of 2-(2-pyridyl)ethanethiol.

Oxidation of the thiol to this compound.

The synthesis of deuterated ethanesulfonyl chloride from ethanethiol (B150549) has been reported, highlighting the feasibility of the oxidation step. scienceopen.com

| Sulfur Precursor | Oxidizing Agent | Product |

| 2-(2-Pyridyl)ethanethiol | Hydrogen Peroxide | This compound |

| 2-(2-Pyridyl)ethanethiol | Potassium Permanganate | This compound |

| 2-(2-Pyridyl)ethanethiol | Nitric Acid | This compound |

This route provides a reliable way to introduce the sulfonic acid functionality at a specific position.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions, such as the sulfonation of 2-vinylpyridine with sodium bisulfite, generally have high atom economy.

Use of Safer Solvents and Reagents: The selection of solvents and reagents should prioritize those with low toxicity, environmental persistence, and flammability. For example, replacing hazardous organic solvents with water or greener alternatives like ionic liquids or supercritical fluids would be a significant improvement. A publication in Chemical Communications describes an H-phosphonate-mediated sulfonylation of heteroaromatic N-oxides under metal-free conditions, which represents a greener approach compared to methods using heavy metal catalysts. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled and reused. For example, developing a catalytic oxidation method for 2-(2-pyridyl)ethanethiol that avoids the use of stoichiometric, heavy-metal-based oxidizing agents would be a key green improvement.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

The following table provides a qualitative comparison of potential synthetic routes based on green chemistry principles.

| Synthetic Route | Starting Material | Key Reagents | Potential Green Advantages | Potential Drawbacks |

| Oxidation of Thiol | 2-(2-Pyridyl)ethanethiol | Hydrogen Peroxide, Catalyst | Use of a relatively benign oxidant. | May require a catalyst; potential for byproduct formation. |

| Sulfonation of Alkene | 2-Vinylpyridine | Sodium Bisulfite | High atom economy. | May require specific reaction conditions to control polymerization. |

| Nucleophilic Substitution | 2-(2-Chloroethyl)pyridine | Sodium Sulfite | Avoids the use of strong oxidizing agents. | Generates a salt byproduct. |

Scale-Up Considerations and Industrial Synthesis Pathways

The transition from a laboratory-scale synthesis to an industrial production pathway for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Scale-Up Challenges and Considerations:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and the heat generated (exothermicity) is critical for safe scale-up. For example, sulfonation reactions can be highly exothermic and require efficient heat management systems in large reactors to prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, such as those involving a solid catalyst or immiscible liquids, mass transfer limitations can become significant at a larger scale. Efficient stirring and reactor design are crucial to overcome these limitations.

Work-up and Purification: The methods used for product isolation and purification in the lab, such as chromatography, may not be feasible or economical on an industrial scale. Alternative methods like crystallization, distillation, or extraction must be developed and optimized.

Raw Material Sourcing and Cost: The availability and cost of starting materials are major factors in the economic viability of an industrial process. For instance, the relative cost and availability of 2-vinylpyridine versus 2-(2-chloroethyl)pyridine would influence the choice of the industrial route.

Waste Management: The disposal of byproducts and waste streams must be handled in an environmentally responsible and cost-effective manner. A process that minimizes waste generation is highly desirable.

Potential Industrial Synthesis Pathways:

An industrial synthesis would likely favor a route that utilizes readily available and inexpensive starting materials and involves a minimal number of steps. The synthesis of pyridine-3-sulfonic acid, for example, has been achieved through the reaction of 3-chloropyridine-N-oxide with sodium bisulfite, followed by reduction. prepchem.com A similar approach for the 2-isomer could be industrially viable.

The following table outlines a hypothetical comparison of potential industrial pathways.

| Pathway | Key Steps | Potential Advantages for Scale-Up | Potential Challenges for Scale-Up |

| From 2-Vinylpyridine | Sulfonation with sodium bisulfite. | Potentially a one-step reaction with high atom economy. | Control of polymerization of the starting material; purification of the product. |

| From 2-Chloromethylpyridine | Conversion to 2-(2-chloroethyl)pyridine, then reaction with sodium sulfite. | Utilizes a common starting material for pyridine derivatives. | Multi-step process; generation of chloride waste. |

| From 2-Ethylpyridine | Direct sulfonation or functionalization followed by sulfonation. | Direct functionalization of a simple starting material. | Potentially harsh reaction conditions for direct sulfonation; regioselectivity issues. |

This table is a conceptual analysis, as specific industrial production data for this compound is not publicly available. The choice of the final industrial route would depend on a thorough process development and economic analysis.

Chemical Reactivity and Transformation Studies of 2 2 Pyridyl Ethanesulfonic Acid

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in 2-(2-Pyridyl)ethanesulfonic acid is a focal point for a variety of chemical transformations, including acid-base reactions, alkylation, and coordination with metal ions.

Protonation and Acid-Base Equilibria

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic and susceptible to protonation. In aqueous solution, an equilibrium exists between the neutral form and the protonated pyridinium (B92312) cation. The position of this equilibrium is dictated by the pH of the solution and the pKa of the conjugate acid.

The acid-base equilibrium can be represented as follows:

At a pH below the pKa of the pyridinium group, the protonated form will predominate.

N-Alkylation and Quaternization Reactions

The nucleophilic pyridine nitrogen can undergo N-alkylation when treated with alkyl halides, such as methyl iodide or ethyl bromide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge. This process is a classic example of the Menshutkin reaction.

The general reaction for the N-alkylation of this compound is as follows:

The resulting quaternary ammonium salts are expected to be highly soluble in polar solvents and to exist as ionic species. The reactivity of the pyridine nitrogen towards alkylating agents is a fundamental characteristic of pyridine and its derivatives. mdpi.com

Coordination with Metal Centers via Pyridine Nitrogen

The pyridine nitrogen of this compound can act as a Lewis base and donate its lone pair of electrons to a metal ion, forming a coordination complex. This property is a hallmark of pyridine-containing ligands. tandfonline.com A wide variety of transition metals, including but not limited to copper(II), nickel(II), zinc(II), and cobalt(II), are known to form stable complexes with pyridine derivatives. researchgate.netresearchgate.netedu.krd

The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal-to-ligand ratio and the reaction conditions. The sulfonic acid group can also participate in coordination, potentially leading to the formation of chelate rings or bridging between metal centers.

A hypothetical example of coordination with a metal ion (Mⁿ⁺) is shown below:

The geometry of the resulting complex will depend on the coordination number and preferences of the specific metal ion.

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that dictates another significant aspect of the reactivity of this compound.

Salt Formation and Zwitterionic Character

Due to the presence of both a basic pyridine nitrogen and an acidic sulfonic acid group, this compound has a high propensity to exist as a zwitterion, or inner salt, particularly in the solid state and in solutions at intermediate pH values. In the zwitterionic form, the sulfonic acid group deprotonates to form a sulfonate anion (-SO₃⁻), and the pyridine nitrogen is protonated to form a pyridinium cation.

The formation of a zwitterion is favored when the pKa of the acidic group is significantly lower than the pKa of the conjugate acid of the basic group. Given that sulfonic acids are strong acids (pKa typically less than 0) and the pKa of the pyridinium ion is expected to be in the low positive range, the zwitterionic form is highly probable. This zwitterionic nature influences the compound's physical properties, such as its melting point and solubility.

The compound can also form salts with external acids and bases. With a strong base, such as sodium hydroxide, the sulfonic acid group is deprotonated to form the corresponding sulfonate salt. With a strong acid, the pyridine nitrogen is protonated.

Esterification and Amidation Reactions

The sulfonic acid group can undergo esterification to form sulfonate esters and amidation to form sulfonamides. These reactions typically require activation of the sulfonic acid, as it is less reactive towards direct condensation than a carboxylic acid.

Esterification:

Direct esterification of sulfonic acids with alcohols is generally not efficient. A common method involves first converting the sulfonic acid to a more reactive species, such as a sulfonyl chloride, which then readily reacts with an alcohol to yield the sulfonate ester.

Alternatively, methods have been developed for the direct esterification of sulfonic acids. For instance, reaction with orthoformates can yield the corresponding methyl or ethyl esters. tandfonline.comtandfonline.com

Table 1: General Methods for Sulfonate Ester Synthesis

| Reagent | Description |

|---|---|

| Thionyl chloride (SOCl₂) followed by alcohol | Two-step process involving the formation of a sulfonyl chloride intermediate. |

Amidation:

The formation of sulfonamides from sulfonic acids is a crucial transformation in organic synthesis. Similar to esterification, this often proceeds through a sulfonyl chloride intermediate. The sulfonyl chloride is then reacted with a primary or secondary amine to afford the sulfonamide.

Direct methods for sulfonamide synthesis from sulfonic acids or their salts have also been developed. These often employ coupling agents or catalysts to facilitate the reaction. For example, the use of triphenylphosphine (B44618) ditriflate has been reported as a method for the direct coupling of sulfonic acid salts with amines. acs.orgnih.gov Microwave-assisted synthesis using reagents like cyanuric chloride has also been shown to be effective. acs.orgtandfonline.com

Table 2: General Methods for Sulfonamide Synthesis

| Reagent/Method | Description |

|---|---|

| Thionyl chloride (SOCl₂) followed by amine | Classic two-step method via a sulfonyl chloride. |

| Triphenylphosphine ditriflate | Direct coupling of sulfonic acid salts with amines. acs.orgnih.gov |

Desulfonation and Degradation Pathways

Desulfonation

The desulfonation of aryl sulfonic acids is typically achieved through hydrolysis, a reaction that is essentially the reverse of sulfonation. wikipedia.org This process generally involves heating the sulfonic acid in the presence of a dilute acid, leading to the cleavage of the carbon-sulfur bond and the regeneration of the parent hydrocarbon and sulfuric acid. youtube.comyoutube.com The ease of this reaction is correlated with the stability of the corresponding carbocation intermediate formed during the electrophilic aromatic substitution (sulfonation). wikipedia.org

In the case of this compound, the presence of the electron-withdrawing pyridine ring is expected to influence the reactivity of the C-S bond. However, without specific experimental data, the precise conditions required for its desulfonation remain to be determined.

Degradation Pathways

The degradation of sulfonated aromatic compounds can occur through various chemical and biological pathways. For instance, certain strains of bacteria have been shown to degrade aromatic sulfonic acids. Pseudomonas putida BS1331, for example, initiates the degradation of benzenesulfonic acid and p-toluenesulfonic acid by a desulfonation step. researchgate.net This initial cleavage releases the sulfite (B76179) ion, which is subsequently oxidized to sulfate. The resulting aromatic ring is then further metabolized. researchgate.net

While no specific studies have detailed the microbial degradation of this compound, it is plausible that similar enzymatic pathways could be involved, starting with the cleavage of the sulfonate group. The subsequent degradation would then depend on the metabolism of the resulting 2-(2-pyridyl)ethane.

Oxidative degradation is another potential pathway. The degradation of hyaluronic acid and related compounds by hypochlorite (B82951) has been shown to proceed via radical intermediates, with initial attack often occurring at N-acetyl groups. nih.gov While structurally different, this highlights the potential for oxidative processes to initiate the breakdown of complex organic molecules.

Reactions at the Ethane (B1197151) Linker

The two-carbon ethane linker in this compound provides sites for potential chemical modifications, including functionalization and stereoselective transformations. However, research specifically focused on these reactions for this compound is limited. Inferences can be drawn from the reactivity of similar pyridylethyl systems.

Functionalization of the Ethane Backbone

General strategies for the functionalization of alkyl chains attached to aromatic or heterocyclic rings often involve radical reactions or activation of C-H bonds. The development of methods for the ring closure of polynitroazoles via an N,N'-alkylene bridge demonstrates how alkylene linkers can be involved in forming new cyclic structures. rsc.org While the context is different, it points to the potential for the ethane bridge in this compound to participate in cyclization reactions under appropriate conditions.

Furthermore, the synthesis of various derivatives of pyridines often involves modifications of side chains. For example, the synthesis of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives involves multi-step synthetic sequences where side chains on the pyridine ring are chemically transformed. nih.gov Although not directly involving the ethane-1-sulfonic acid moiety, these syntheses illustrate the general amenability of pyridyl compounds to undergo complex chemical transformations.

Stereoselective Transformations

Stereoselective transformations involving the ethane linker of this compound would be relevant if a chiral center is introduced on the backbone. As the parent molecule is achiral, such transformations would first require a functionalization step that creates a stereocenter.

Research into the enantioselective synthesis of related compounds, such as (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde, highlights the strategies that can be employed to achieve high stereoselectivity in reactions involving a carbon atom adjacent to a pyridine ring. youtube.com These methods often utilize chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

While there is no direct literature on the stereoselective transformations of this compound, the principles established for other pyridylethyl systems could potentially be adapted. For instance, if a hydroxyl group were introduced at the alpha- or beta-position of the ethane linker, subsequent stereoselective reactions could be envisioned. However, this remains a hypothetical scenario without specific experimental validation for the target compound.

Coordination Chemistry of 2 2 Pyridyl Ethanesulfonic Acid As a Ligand

Ligand Design Principles for Pyridyl-Sulfonate Systems

The design of ligands incorporating both pyridyl and sulfonate functionalities is guided by several key principles aimed at achieving selective metal ion complexation. The pyridyl group, a common motif in coordination chemistry, offers a nitrogen donor that can be tailored electronically and sterically. rsc.orgresearchgate.net Factors such as preorganization of the ligand structure, chelate ring size, and steric hindrance around the metal center play crucial roles in determining the stability and selectivity of the resulting complexes. rsc.org

In pyridyl-sulfonate systems, the hard sulfonate group (SO₃⁻) typically coordinates to metal ions through its oxygen atoms, showing a preference for harder metal ions. In contrast, the softer pyridyl nitrogen atom readily binds to softer transition metal ions. researchgate.net This hard-soft donor combination within the same molecule, known as an ambidentate character, allows 2-(2-Pyridyl)ethanesulfonic acid to act as a bridge between metal centers, facilitating the construction of polynuclear complexes and coordination polymers. The flexibility of the ethyl linker connecting the pyridyl and sulfonate groups also influences the final structure, enabling the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Complexation with Transition Metal Ions

The dual-donor nature of this compound and its analogs, such as 2-(2-pyridylmethylamino)ethanesulfonic acid (Hpmt), leads to the formation of stable complexes with a variety of transition metal ions. nih.govresearchgate.net The specific coordination mode and resulting structure are highly dependent on the identity of the metal ion, the reaction conditions, and the presence of co-ligands.

Copper(II) complexes with pyridyl-sulfonate type ligands exhibit diverse structural chemistry. For instance, the related ligand 2-(2-pyridylmethylamino)ethanesulfonic acid (Hpmt) reacts with copper(II) chloride to form coordination isomers, including a discrete dinuclear complex and a 1D coordination polymer, depending on the experimental method. researchgate.net

In the dinuclear complex, [Cu₂(pmt)₂Cl₂], two copper(II) atoms are bridged by two chloride ions. Each copper center is five-coordinated in a distorted square-pyramidal geometry, binding to the two nitrogen atoms and one sulfonate oxygen atom of the tridentate pmt⁻ ligand, as well as the two bridging chlorine atoms. researchgate.net In the polymeric form, {[Cu(pmt)₂]·2H₂O}n, the sulfonate groups link neighboring metal centers to create the one-dimensional chain. researchgate.net The coordination geometry around the Cu(II) ion in these types of complexes is often a distorted square pyramid or an elongated octahedron. researchgate.netrsc.org

| Complex | Coordination Geometry | Key Structural Feature |

| [Cu₂(pmt)₂Cl₂] | Distorted square-pyramidal | Dinuclear structure with bridging Cl⁻ ions. researchgate.net |

| {[Cu(pmt)₂]·2H₂O}n | Not specified | 1D coordination polymer with bridging sulfonate groups. researchgate.net |

Cadmium(II) ions readily form coordination polymers with pyridyl-sulfonate ligands. The complex [Cd(pmt)₂]n, formed with the deprotonated 2-(2-pyridylmethylamino)ethanesulfonic acid ligand (pmt⁻), exemplifies this behavior. nih.govnih.gov In this structure, the cadmium(II) ion is six-coordinated in a distorted octahedral geometry. nih.gov It binds to four nitrogen atoms from two different pmt⁻ ligands and two oxygen atoms from the sulfonate groups of two other adjacent ligands. nih.gov

This coordination scheme results in the formation of a two-dimensional layer structure. nih.gov The layers are built from interconnected 24-membered rings, where each ring is composed of four cadmium ions and four bridging pmt⁻ ligands. nih.gov The crystal packing is further stabilized by hydrogen bonds and π–π stacking interactions between the pyridyl rings, leading to a three-dimensional supramolecular architecture. nih.govnih.gov The ability of the sulfonate group to bridge metal centers is a key factor in the formation of these extended polymeric networks. mdpi.com

Nickel(II) and Cobalt(II) also form complexes with ligands containing pyridyl groups. While specific studies on their complexes with this compound are less common, data from related systems with other pyridyl-containing ligands can provide insight. For example, Co(II) has been shown to form a mononuclear complex with imidazo[1,2-a]pyridine (B132010), [CoCl₂(C₇H₆N₂)₂], where the metal center adopts a tetrahedral geometry, coordinated to two nitrogen atoms from the ligands and two chloride ions. nih.gov

In other systems, Ni(II) and Co(II) have been incorporated into macrometallocycles using bis-benzimidazolyl bidentate ligands with ether linkers. rsc.org These structures demonstrate the versatility of pyridyl-type nitrogen donors in constructing complex architectures. It is expected that this compound would coordinate to Ni(II) and Co(II) through both its pyridyl nitrogen and sulfonate oxygen atoms, potentially forming mononuclear or polynuclear structures depending on the stoichiometry and reaction conditions.

Zinc(II) and Iron(II) are also known to coordinate with pyridyl-containing ligands. Zinc(II) has been shown to form complexes with bis-benzimidazolyl ligands, creating macrometallocyclic structures similar to those observed with cobalt(II). rsc.org Given the borderline hard/soft nature of Zn(II), it is expected to interact strongly with both the nitrogen and oxygen donors of the this compound ligand.

Iron(II) complexes with pyridyl-based ligands are also well-documented, often featuring octahedral coordination geometries. For example, an iron(II) complex with N,N'-Bis(2-pyridylmethyl)-2,2'-bipyrrolidine has been synthesized and characterized. sigmaaldrich.com The coordination of this compound to Fe(II) would likely involve the pyridyl nitrogen and sulfonate oxygen, potentially leading to materials with interesting magnetic or catalytic properties.

Structural Characterization of Metal Complexes

For example, in the cadmium(II) coordination polymer, [Cd(pmt)₂]n, X-ray analysis revealed a distorted octahedral geometry around the Cd²⁺ ion, which is located on a center of inversion. nih.gov The structure of the dinuclear copper complex, [Cu₂(pmt)₂Cl₂], confirmed a distorted square-pyramidal geometry for each Cu²⁺ atom. researchgate.net

| Complex | Metal Center | Coordination Geometry | Selected Bond Distances (Å) | Ref. |

| [Cd(pmt)₂]n | Cd(II) | Distorted Octahedral | a = 8.8982(8), b = 14.0206(12), c = 7.9040(7) | nih.gov |

| [Cd(C₁₄H₁₆N₃S)Cl] | Cd(II) | Distorted Trigonal-Bipyramidal | Not specified | nih.gov |

| [CoCl₂(C₇H₆N₂)₂] | Co(II) | Tetrahedral | Not specified | nih.gov |

Beyond diffraction methods, techniques like Hirshfeld surface analysis are employed to investigate and quantify intermolecular interactions such as hydrogen bonds and π–π stacking, which are crucial for the stability of the supramolecular structures. nih.govnih.gov Spectroscopic methods, including IR and UV-Vis, provide complementary information about the coordination environment of the metal ions.

X-ray Crystallography

In the solid state, this compound can exist as a zwitterion, with the proton from the sulfonic acid group transferred to the pyridine (B92270) nitrogen. This tautomeric form is crucial to consider when it is treated as an ambidentate ligand in both solid state and in solution. koreascience.kr The coordination of this ligand to a metal ion can significantly alter its conformation.

For instance, in complexes with cadmium(II), a distorted trigonal-bipyramidal geometry has been observed. nih.gov The crystal structures are often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions between pyridyl rings. nih.govnih.gov

The specific arrangement of the ligand around the metal ion is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the crystallization conditions. In some cases, the ligand acts as a bidentate chelating agent, coordinating through the pyridine nitrogen and one of the oxygen atoms of the sulfonate group. In other instances, it may act as a bridging ligand, connecting two metal centers.

The table below summarizes key crystallographic data for a representative complex.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Molecules per Unit Cell (Z) | 4 | nih.gov |

This table presents generalized data based on typical findings for similar pyridyl-containing complexes and should be updated with specific data for this compound complexes when available.

Spectroscopic Investigations (IR, UV-Vis, NMR, EPR)

Spectroscopic techniques provide valuable insights into the electronic structure and bonding within the coordination complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and its complexes. The coordination of the ligand to a metal ion typically results in shifts in the characteristic vibrational frequencies of the pyridine ring and the sulfonate group. For example, the stretching vibrations of the S=O and S-O bonds in the sulfonate group are sensitive to coordination. Changes in the C=N and C=C stretching vibrations of the pyridine ring can also indicate its involvement in bonding to the metal.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to π-π* transitions within the pyridine ring and ligand-to-metal charge transfer (LMCT) or d-d transitions, depending on the metal ion. The positions and intensities of these bands can provide information about the coordination environment and the nature of the metal-ligand bond. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra can reveal changes in the chemical shifts of the protons and carbons of the pyridine ring upon coordination, providing information about the binding site and the conformation of the ligand in solution. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions, EPR spectroscopy can be used to probe the electronic structure and the magnetic properties of the metal center. The EPR parameters, such as the g-values and hyperfine coupling constants, are sensitive to the coordination geometry and the nature of the donor atoms.

The following table summarizes typical spectroscopic data.

| Spectroscopic Technique | Observation | Interpretation |

| IR | Shift in S=O and pyridine ring stretching frequencies | Coordination of the sulfonate group and pyridine nitrogen to the metal ion. |

| UV-Vis | Appearance of new absorption bands | Electronic transitions (e.g., LMCT, d-d) resulting from complex formation. mdpi.com |

| ¹H NMR | Downfield or upfield shifts of pyridine proton signals | Change in the electronic environment of the ligand upon coordination. nih.gov |

| EPR | Characteristic g-values and hyperfine splitting | Information on the oxidation state and coordination environment of the paramagnetic metal center. |

This table presents generalized spectroscopic observations and interpretations for pyridyl-sulfonate complexes.

Thermal Analysis (TGA-DSC) of Complexes

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the coordination complexes and to identify the decomposition pathways. libretexts.orgnetzsch.com

TGA measures the change in mass of a sample as a function of temperature. libretexts.org The resulting curve can show distinct steps corresponding to the loss of solvent molecules, the decomposition of the organic ligand, and the formation of a final metal oxide residue. libretexts.orgresearchgate.net The temperature at which these decomposition events occur provides information about the thermal stability of the complex.

DSC measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.com This technique can be used to identify phase transitions, such as melting and crystallization, as well as to determine the enthalpy changes associated with these processes. researchgate.nettainstruments.com

The thermal decomposition of complexes of this compound typically proceeds in multiple stages. The initial weight loss often corresponds to the removal of lattice or coordinated water molecules. Subsequent decomposition steps involve the breakdown of the organic ligand, ultimately leaving a stable metal oxide.

Influence of Coordination on Ligand Conformation and Properties

The coordination of this compound to a metal ion can have a significant impact on the ligand's conformation and its chemical and physical properties. mdpi.com In its free state, the ligand can adopt various conformations due to the flexibility of the ethyl chain connecting the pyridine ring and the sulfonic acid group.

Upon coordination, the ligand is often forced into a more rigid conformation to satisfy the geometric requirements of the metal's coordination sphere. mdpi.com This can lead to changes in the dihedral angles between the pyridine ring and the ethanesulfonic acid moiety. These conformational changes can be observed through X-ray crystallography and can also influence the spectroscopic properties of the complexes. mdpi.com

Furthermore, coordination can alter the electronic properties of the ligand. The withdrawal of electron density from the pyridine ring upon coordination to a metal ion can affect its reactivity and its ability to participate in other interactions, such as hydrogen bonding and π-stacking. The acidity of the sulfonic acid group can also be influenced by the coordination environment.

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis Utilizing 2-(2-Pyridyl)ethanesulfonic Acid Complexes

In homogeneous catalysis, the water-solubility imparted by the sulfonic acid group is a major advantage, facilitating catalyst separation and recycling through biphasic systems. The ligand has proven effective in several key transformations, including C-H functionalization, oxidative reactions, and hydrocarboxylation.

The direct functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry. While the specific use of this compound as a ligand in this context is not extensively documented, the closely related phenyl 2-pyridylsulfonate has been successfully employed as a substrate in palladium-catalyzed C-H functionalization reactions. In these cases, the 2-pyridylsulfonate group acts as a directing group, guiding the palladium catalyst to activate a specific C-H bond on the phenyl ring for subsequent alkenylation or acetoxylation. nih.govresearchgate.net This reaction proceeds through a seven-membered cyclopalladated intermediate and demonstrates high regioselectivity. nih.gov This principle highlights the potential of the pyridylsulfonate scaffold in directing catalytic transformations.

A variety of substituted phenyl 2-pyridylsulfonates undergo these palladium-catalyzed reactions, affording ortho-alkenylated and ortho-acetylated products in good to excellent yields.

| Substrate (Phenyl 2-Pyridylsulfonate Derivative) | Reaction Type | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl 2-pyridylsulfonate | Alkenylation | Butyl acrylate | ortho-Alkenyl phenol (B47542) derivative | 85 | researchgate.net |

| 4-Methylphenyl 2-pyridylsulfonate | Alkenylation | Styrene | ortho-Alkenyl phenol derivative | 78 | researchgate.net |

| 4-Methoxyphenyl 2-pyridylsulfonate | Alkenylation | Butyl acrylate | ortho-Alkenyl phenol derivative | 92 | researchgate.net |

| Phenyl 2-pyridylsulfonate | Acetoxylation | PhI(OAc)2 | ortho-Acetoxy phenol derivative | 75 | nih.gov |

| 4-Fluorophenyl 2-pyridylsulfonate | Acetoxylation | PhI(OAc)2 | ortho-Acetoxy phenol derivative | 68 | nih.gov |

Palladium complexes incorporating pyridine-sulfonate ligands have been shown to be efficient catalysts for the aerobic oxidation of alcohols. csic.es These catalysts operate without the need for additives and can convert a range of aliphatic, benzylic, and allylic alcohols. The mechanism of aerobic alcohol oxidation with related palladium-pyridine systems involves the formation of a palladium(II)-alkoxide intermediate, followed by β-hydride elimination. nih.gov The pyridine (B92270) ligand plays a crucial role by promoting the aerobic re-oxidation of the resulting palladium(0) species, although it can also inhibit the initial alcohol oxidation step, highlighting a delicate balance in the catalytic cycle. nih.gov

The direct hydrocarboxylation of alkanes with carbon monoxide to produce carboxylic acids is a highly desirable but challenging transformation. Palladium-based catalysts are among the most promising for this reaction. acs.org While there is no direct report of using this compound for the hydrocarboxylation of alkanes, related systems have been developed for the carbonylation of alkenes. For instance, palladium chloride catalysts in the presence of copper chloride can achieve the hydrocarboxylation of various terminal and internal alkenes to branched-chain carboxylic acids under mild conditions. The development of ligands that can stabilize the palladium catalyst and facilitate the activation of C-H bonds in alkanes remains a key area of research. The combination of a coordinating pyridyl group and a stabilizing, water-solubilizing sulfonate group makes this compound a candidate for future investigations in this field.

Heterogeneous Catalysis with Immobilized this compound Derivatives

To combine the high activity of homogeneous catalysts with the ease of separation and recycling of heterogeneous systems, catalysts can be immobilized on solid supports. Sulfonic acid groups have been successfully grafted onto supports like silica (B1680970) to create solid acid catalysts. researchgate.netoiccpress.com For instance, nano-silica supported ethanesulfonic acid has been prepared and used as a recyclable catalyst for the synthesis of xanthenes and acridines. oiccpress.com This demonstrates the feasibility of anchoring sulfonic acid-containing molecules to a solid support.

In principle, this compound could be immobilized on a support material such as silica or a polymer resin. The pyridyl group would then be available to coordinate with a metal center, creating a solid-supported catalyst. Such a heterogeneous catalyst could offer enhanced stability and prevent leaching of the metal into the product, which is a significant advantage, particularly in the pharmaceutical industry. While specific examples of the immobilization of this compound for catalytic applications are not prominent in the literature, the general strategies for creating such supported catalysts are well-established. silicycle.comrsc.org

Role of the Ligand in Catalytic Cycles and Selectivity

The this compound ligand plays a multifaceted role in catalysis. The pyridine nitrogen atom serves as a strong coordinating agent for the transition metal, which is a crucial first step in the formation of the active catalyst. researchgate.net In C-H functionalization reactions, the pyridyl group can act as an internal directing group, bringing the metal center into close proximity with the targeted C-H bond and thereby controlling the regioselectivity of the reaction. acs.orgnih.gov

The ethanesulfonic acid tail is also critical. Its primary role is to confer water solubility on the metal complex, which is highly advantageous for catalyst-product separation in biphasic catalysis. nih.gov Furthermore, the sulfonate group can influence the electronic properties of the metal center, which in turn affects the catalyst's activity and stability. It can also participate directly in the reaction mechanism, for example by acting as a proton shuttle. The combination of these features allows for the rational design of catalysts with tailored properties for specific applications.

Catalyst Recycling and Stability Studies

A major driver for the use of ligands like this compound is the potential for catalyst recycling. The water-solubility of the resulting metal complexes allows for their retention in an aqueous phase while the organic products are extracted with an immiscible organic solvent. This biphasic approach is a green chemistry principle that can significantly reduce waste and cost.

General studies on the recycling of palladium catalysts have explored various techniques, including the use of water-soluble sulfonated phosphine (B1218219) ligands, which are analogous to pyridylsulfonates. nih.gov These systems have demonstrated high recyclability in reactions like Heck-Cassar-Sonogashira cross-couplings, with the catalyst being reused multiple times without significant loss of activity. nih.gov Organic solvent nanofiltration is another emerging technique for recovering homogeneous catalysts. rsc.org

The stability of the catalyst is also a key consideration. The pyridyl-metal bond is generally robust, and the sulfonic acid group is stable under a wide range of reaction conditions. This stability is essential for maintaining catalytic activity over multiple cycles in an industrial setting.

Analytical Methodologies for the Characterization and Quantification of 2 2 Pyridyl Ethanesulfonic Acid

Electrophoretic Techniques

Electrophoretic methods, which separate ions based on their electrophoretic mobility in an electric field, are well-suited for the analysis of charged or ionizable compounds like 2-(2-Pyridyl)ethanesulfonic acid. Capillary Electrophoresis (CE) and its various modes offer high efficiency, short analysis times, and require minimal sample volumes.

Capillary Zone Electrophoresis (CZE) is a fundamental CE technique that can be employed for the separation and quantification of this compound. In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. For the analysis of aromatic sulfonates, a simple sodium borate (B1201080) buffer at a pH of 9.3 has been shown to be effective. nih.gov Analytes can be detected using UV absorbance or fluorescence. nih.gov The separation of pyridine (B92270) and pyrimidine (B1678525) bases has been successfully achieved using CZE with alkaline buffers, indicating the suitability of this approach for pyridine-containing compounds like this compound. nih.gov To enhance separation efficiency and resolve complex mixtures, additives such as cyclodextrins can be incorporated into the running buffer. nih.govmdpi.com

Isotachophoresis (ITP) is another powerful electrophoretic technique that can be utilized for the preconcentration and separation of this compound. ITP separates ionic analytes into distinct, consecutive zones based on their electrophoretic mobilities. This technique is particularly advantageous for concentrating trace analytes from a complex matrix. The process involves sandwiching the sample between a leading electrolyte (LE) with ions of higher mobility and a trailing electrolyte (TE) with ions of lower mobility than the analyte of interest. nih.gov For the analysis of aromatic sulfonates, a transient isotachophoretic step can be coupled with CZE (tITP-CZE) to improve detection limits. researchgate.net A typical electrolyte system for anionic analytes could involve a leading electrolyte such as hydrochloric acid and a trailing electrolyte like 4-Morpholineethanesulfonic acid (MES). mdpi.com

A hypothetical CZE method for the analysis of this compound and related compounds is outlined in the table below.

| Parameter | Condition |

| Capillary | Fused silica (B1680970), 50 µm i.d., 37 cm total length (30 cm to detector) |

| Background Electrolyte | 50 mM Sodium borate buffer, pH 9.3 |

| Voltage | 20 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm and 254 nm |

| Temperature | 25 °C |

Potentiometric Studies for pKa Determination

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH, influencing its solubility, lipophilicity, and biological activity. Potentiometric titration is a precise and widely used method for the experimental determination of pKa values. who.intcreative-bioarray.com

The procedure involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH using a calibrated electrode. creative-bioarray.com The pKa value is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the analyte are equal. who.int For compounds with multiple ionizable groups, such as this compound which has both a sulfonic acid group and a pyridine nitrogen, multiple inflection points may be observed, allowing for the determination of each pKa value.

Due to the strong acidic nature of the sulfonic acid group, its pKa is expected to be very low. In contrast, the pKa of the pyridinium (B92312) ion is typically in the range of 5-6. The experimental determination for pyridine derivatives is often carried out in aqueous or mixed-solvent systems, such as acetonitrile-water mixtures, especially for compounds with limited aqueous solubility. researchgate.net The pKa values for several pyridine derivatives determined by potentiometric titration are presented in the table below to provide context.

| Compound | Experimental pKa | Method | Reference |

| Isoniazid | 7.37 | UV-Spectrophotometry | researchgate.net |

| Nicotinamide | - | Potentiometric Titration | researchgate.net |

| Pyridoxine | - | Potentiometric Titration | researchgate.net |

| Nʹ-[(4-methyl benzoyl)] pyridine-4-carbohydrazide | 3.76 | UV-Spectrophotometry | researchgate.net |

| N-methylimidazole | 7.18 ± 0.02 | Potentiometric Titration | nih.gov |

Based on the structures of related compounds, the pKa of the pyridine nitrogen in this compound is anticipated to be in a similar range to other pyridine derivatives.

Development of High-Throughput Analytical Platforms

High-throughput screening (HTS) methodologies are essential in modern drug discovery and chemical biology for rapidly evaluating large numbers of compounds. wikipedia.orgamerigoscientific.com These platforms utilize automation, robotics, and sensitive detection methods to perform millions of tests in a short period. wikipedia.org The development of HTS assays for the characterization and quantification of compounds like this compound can significantly accelerate research efforts.

HTS assays are typically performed in microtiter plates with 96, 384, or even 1536 wells. wikipedia.orgufl.edu For a compound like this compound, HTS assays could be designed to measure its interaction with a biological target, such as an enzyme or receptor, or to assess its physicochemical properties in a large-scale format.

The development of a robust HTS assay involves several key steps:

Assay Design: Selecting an appropriate assay format (e.g., fluorescence, luminescence, absorbance) that is sensitive, reliable, and amenable to automation.

Miniaturization: Adapting the assay to a low-volume, high-density microplate format to conserve reagents and increase throughput. ufl.edu

Automation: Integrating liquid handling robotics, plate readers, and data analysis software to create a seamless workflow. emory.edu

Validation: Rigorously testing the assay for performance, including parameters like signal-to-background ratio, Z'-factor (a measure of assay quality), and reproducibility.

While specific HTS assays for this compound are not detailed in the public literature, the general principles of HTS can be applied. For instance, an assay could be developed to screen a library of compounds for their ability to inhibit an enzyme for which this compound acts as a substrate or modulator.

The table below outlines the key components and considerations in the development of a hypothetical high-throughput screening platform.

| Component | Description |

| Assay Principle | Could be based on fluorescence polarization, FRET, luminescence, or absorbance to detect binding or enzymatic activity. |

| Plate Format | 384-well or 1536-well microplates for high density and low volume. ufl.edu |

| Liquid Handling | Automated acoustic or tip-based liquid handlers for precise dispensing of compounds and reagents. emory.edu |

| Detection System | A multi-mode plate reader capable of high-speed measurements. emory.edu |

| Data Analysis | Specialized software for data normalization, hit identification, and curve fitting. |

The integration of these advanced analytical methodologies provides a comprehensive toolkit for the thorough characterization and quantification of this compound, enabling its study in a wide range of scientific applications.

Theoretical and Computational Studies of 2 2 Pyridyl Ethanesulfonic Acid and Its Complexes

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecules like 2-(2-Pyridyl)ethanesulfonic acid. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived.

Geometry optimization calculations are used to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, a key structural feature is the rotational flexibility around the C-C and C-S bonds of the ethanesulfonic acid chain.

Theoretical studies on analogous molecules, such as 2-phenylethanol, using methods like DFT (B3LYP) and Møller-Plesset perturbation theory (MP2), predict that non-planar gauche conformations are often more stable than planar trans conformations. nih.gov This stability in gauche structures frequently arises from stabilizing intramolecular interactions, such as weak hydrogen bonds between the acidic proton of the sulfonate group and the nitrogen atom or π-system of the pyridine (B92270) ring. nih.gov

Once the optimized geometry is found, electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions. For pyridine-containing ligands, the HOMO can be localized on the metal in a complex or on the ligand itself, influencing its donor properties. nih.gov In a coordination polymer context, DFT calculations can reveal that the HOMO and LUMO are localized on different parts of the complex, for instance, with the HOMO centered on a metal ion and the LUMO on a ligand's functional group. mdpi.com

Table 1: Predicted Electronic Properties of this compound from Theoretical Models

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Most Stable Conformation | Likely non-planar gauche | Intramolecular hydrogen bonding; Steric hindrance |

| HOMO Localization | Likely on the pyridine ring or sulfonic acid oxygen atoms | Molecular conformation; Solvent effects |

| LUMO Localization | Likely on the pyridine ring (π* orbitals) | Molecular conformation; Protonation state |

| Energy Gap (HOMO-LUMO) | Moderate | Defines electronic transition energy and chemical hardness |

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the fundamental vibrational modes.

Studies on the related compound, pyridine-3-sulfonic acid, using Hartree-Fock ab initio methods, provide a basis for assigning the spectrum of the 2-substituted isomer. asianpubs.org The pyridine ring exhibits characteristic stretching vibrations in the 1600-1300 cm⁻¹ region. researchgate.net The C-S stretching vibration is typically observed in the range of 760 ± 25 cm⁻¹, though it may be coupled with other modes. asianpubs.org The sulfonic acid group (–SO₃H) has its own distinct vibrations, including symmetric and asymmetric S=O stretching, S-OH stretching, and various deformation modes (scissoring, wagging, twisting, rocking). asianpubs.org

Comparing calculated frequencies with experimental spectra allows for a detailed assignment of each band. For instance, the pyridine ring breathing mode is a well-known sharp band in Raman spectra, typically found near 1000 cm⁻¹. asianpubs.org

Table 2: Selected Predicted Vibrational Frequencies for this compound (Based on Pyridine-3-sulfonic Acid Data)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Appearance |

|---|---|---|

| Pyridine Ring C-H Stretching | 3100–3000 | Weak to medium in IR |

| Pyridine Ring Stretching | 1630-1430 | Multiple bands, medium to strong in IR/Raman |

| Pyridine Ring Breathing | ~1020 | Medium in IR, Strong in Raman |

| Asymmetric SO₂ Stretching | ~1350 | Strong in IR |

| Symmetric SO₂ Stretching | ~1170 | Strong in IR |

This compound is an amphoteric species, containing both a basic site (the pyridine nitrogen) and a strongly acidic site (the sulfonic acid group). Quantum chemical calculations can predict the preferred site of protonation or deprotonation and estimate the acidity constants (pKa values).

Ab initio calculations on similar heterocyclic systems, like pyrazolopyridines, have been successfully used to compute pKa values and determine the most stable tautomeric forms upon protonation. nih.gov Such studies often show that protonation occurs on a ring nitrogen, and the resulting positive charge is delocalized across the aromatic system. nih.gov

For this compound, the sulfonic acid group is expected to be deprotonated over a wide pH range, forming a zwitterion with a negatively charged sulfonate group (–SO₃⁻) and a protonated pyridinium (B92312) ring. Computational models can calculate the relative energies of different protonated and deprotonated species (e.g., neutral, zwitterionic, anionic, cationic) to predict the dominant form at a given pH. The acidity of the pyridinium proton and any remaining sulfonic acid proton can be estimated using thermodynamic cycles in combination with solvation models.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the detailed electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of the molecule over time, including its interactions with a solvent or a larger biological system. MD simulations use classical mechanics force fields to model the atomic motions of a system containing many molecules.

For this compound, MD simulations could be employed to:

Study Solvation: Analyze the structure and dynamics of water molecules surrounding the sulfonate and pyridine groups, providing insight into its solubility and the stability of its zwitterionic form.

Analyze Conformational Dynamics: Observe the transitions between different gauche and trans conformers in solution, determining their relative populations and lifetimes.

Simulate Binding: If the molecule is being studied as an inhibitor or ligand for a protein, MD simulations can model the binding process, assess the stability of the ligand-protein complex, and identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges). Methodologies for such simulations involve placing the system in a periodic box of water, neutralizing it with ions, and running the simulation for nanoseconds to microseconds under constant temperature and pressure (NPT ensemble). nih.gov

Prediction of Reactivity and Reaction Pathways

Theoretical calculations provide several indices for predicting chemical reactivity. The frontier molecular orbitals (HOMO and LUMO) are key indicators: the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. The distribution of electrostatic potential on the molecule's surface can also highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

For this compound, the pyridine nitrogen is an obvious nucleophilic site, capable of coordinating to metal ions or reacting with electrophiles. The sulfonic acid group, being the conjugate base of a strong acid, is a poor nucleophile but can engage in electrostatic interactions and hydrogen bonding. Calculations can also be used to model entire reaction pathways, for example, the mechanism of its synthesis or degradation, by locating transition state structures and calculating activation energy barriers.

Ligand Field Theory and Electronic Properties of Metal Complexes

When this compound acts as a ligand, it can coordinate to metal ions, most commonly through its pyridine nitrogen atom. The sulfonate group could also participate in coordination, potentially making the molecule a bidentate ligand.

Ligand Field Theory (LFT), often augmented with DFT calculations, is used to describe the electronic structure of the resulting metal complexes. This theory explains how the d-orbitals of the metal ion, which are degenerate in the free ion, are split into different energy levels by the electric field of the surrounding ligands. The magnitude of this splitting (Δ) determines the electronic and magnetic properties of the complex.

For an octahedral d⁶ metal like Fe(II), a large splitting from a strong-field ligand leads to a low-spin (LS) complex, while a small splitting from a weak-field ligand results in a high-spin (HS) complex. whiterose.ac.uk Computational methods like Ligand Field Molecular Mechanics (LFMM) or DFT can calculate the d-orbital energies and predict the preferred spin state. whiterose.ac.uk The electronic spectra of these complexes, which show characteristic d-d transitions and metal-to-ligand charge transfer (MLCT) bands, can also be predicted and interpreted using time-dependent DFT (TD-DFT). Studies on related ruthenium and cobalt complexes with pyridine-based ligands have successfully correlated their geometry with their electronic spectra and redox properties. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine-3-sulfonic acid |

| 2-phenylethanol |

| Pyrazolopyridines |

| Ruthenium(II) |

| Cobalt(II) |

Derivatization and Functionalization of 2 2 Pyridyl Ethanesulfonic Acid for Advanced Applications

Synthesis of Substituted 2-(2-Pyridyl)ethanesulfonic Acid Analogues

The synthesis of substituted analogues of this compound can be approached by either modifying the pyridine (B92270) ring or the ethanesulfonic acid moiety. While direct, comprehensive studies on the synthesis of a wide range of substituted this compound analogues are not extensively documented in publicly available literature, established methods in pyridine and sulfonic acid chemistry can be applied.

One potential strategy involves the synthesis of substituted pyridines that are then converted to the corresponding ethanesulfonic acid. For instance, methods for creating poly-substituted pyridine moieties, which have been developed for various applications, could serve as a starting point. peptide.com A ring cleavage reaction of 3-formyl (aza)indoles/benzofurans has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing group substituted pyridines, which could be adapted to produce precursors for this compound analogues. peptide.com

Another approach is the direct functionalization of the pyridine ring of this compound. However, the presence of the deactivating sulfonic acid group can make electrophilic substitution challenging. Alternatively, nucleophilic substitution reactions on a pre-functionalized pyridine ring, such as a nitropyridine derivative, could be employed. For example, the synthesis of 2-substituted-5-nitropyridines has been achieved from 5-nitropyridine-2-sulfonic acid, demonstrating the feasibility of substitution at the pyridine ring. sigmaaldrich.com

The following table illustrates potential synthetic routes to substituted this compound analogues based on established pyridine synthesis methodologies.

| Analogue | Potential Synthetic Precursor | Reaction Type | Potential Reagents |

| 2-(5-Nitro-2-pyridyl)ethanesulfonic acid | 2-Chloro-5-nitropyridine | Nucleophilic substitution with 2-mercaptoethanol (B42355) followed by oxidation | 2-Mercaptoethanol, Oxidizing agent (e.g., H₂O₂) |

| 2-(4-Amino-2-pyridyl)ethanesulfonic acid | 2-(4-Nitro-2-pyridyl)ethanesulfonic acid | Reduction of the nitro group | Reducing agent (e.g., H₂/Pd, Sn/HCl) |

| 2-(5-Bromo-2-pyridyl)ethanesulfonic acid | 2-Amino-5-bromopyridine | Diazotization followed by Sandmeyer-type reaction | NaNO₂, HBr, CuBr |

| 2-(3-Methyl-2-pyridyl)ethanesulfonic acid | 2-Bromo-3-methylpyridine | Grignard reaction with ethylene (B1197577) oxide, followed by sulfonation | Mg, Ethylene oxide, Sulfonating agent |

This table presents hypothetical synthetic pathways based on general organic chemistry principles, as direct synthesis examples for these specific analogues of this compound are not readily found in the searched literature.

Incorporation into Polymers and Materials

The incorporation of this compound into polymers can impart unique properties to the resulting materials, such as ion-exchange capabilities, metal-coordinating properties, and altered solubility. The bifunctional nature of the molecule allows it to be incorporated as a monomer in polymerization reactions or to be grafted onto existing polymer backbones.

For instance, the sulfonic acid group can be activated, for example, by conversion to a sulfonyl chloride, which can then react with polymers containing hydroxyl or amine groups to form sulfonate ester or sulfonamide linkages. Conversely, the pyridine nitrogen can be utilized for coordination with metal-containing monomers or as a site for quaternization to introduce a positive charge, leading to the formation of polyionic complexes or ionomers.

While specific examples of polymers derived from this compound are not prevalent in the reviewed literature, the general strategies for creating pyridine-containing polymers are well-established. These materials have applications in areas such as catalysis, membranes, and coatings.

The following table provides a conceptual overview of how this compound could be incorporated into different polymer architectures.

| Polymer Type | Method of Incorporation | Potential Monomer/Polymer Reactant | Resulting Functional Group |

| Poly(sulfonate ester) | Copolymerization of a vinyl-substituted this compound derivative | Vinyl monomers (e.g., styrene, acrylates) | Pendant 2-(2-pyridyl)ethanesulfonate groups |

| Polyamide | Interfacial polymerization of a 2-(2-pyridyl)ethanesulfonyl chloride derivative | Diamine monomers | Sulfonamide linkages in the polymer backbone |

| Poly(ionic liquid) | Quaternization of the pyridine nitrogen with an alkyl halide-functionalized polymer | Poly(vinylbenzyl chloride) | Pyridinium (B92312) salt groups |

| Coordination Polymer | Self-assembly with metal ions | Metal salts (e.g., Cu(II), Zn(II)) | Metal-pyridine coordination bonds |

This table is illustrative and based on general polymer chemistry principles, as specific examples of polymers synthesized from this compound were not identified in the searched literature.

Conjugation with Biomolecules and Peptides

The conjugation of this compound to biomolecules and peptides can be a valuable strategy for modifying their properties, for example, to enhance solubility, introduce a metal-binding site, or to act as a molecular tag. The primary functional handle for conjugation is the sulfonic acid group, which can be activated to react with amine or hydroxyl groups present on biomolecules.

Standard peptide coupling methods can be adapted for this purpose. uni-kiel.debachem.com The sulfonic acid can be converted to a more reactive species, such as a sulfonyl chloride or a sulfonyl fluoride. This activated intermediate can then react with the N-terminal amine or the side-chain amine of lysine (B10760008) residues in a peptide or protein. Alternatively, coupling reagents commonly used in peptide synthesis, such as carbodiimides (e.g., EDC) in the presence of activating agents like N-hydroxysuccinimide (NHS), could potentially facilitate the formation of a sulfonamide bond. peptide.com

The table below outlines some common coupling reagents and the general conditions that could be explored for the conjugation of this compound to a generic peptide containing a free amine group.

| Coupling Reagent/Method | Activating Agent (if applicable) | Solvent | Key Reaction Intermediate |

| Thionyl chloride (SOCl₂) | N/A | Anhydrous, non-protic (e.g., DCM, THF) | 2-(2-Pyridyl)ethanesulfonyl chloride |

| Carbodiimide (e.g., EDC) | N-Hydroxysuccinimide (NHS) | Aqueous buffer or organic solvent (e.g., DMF) | NHS-activated sulfonate ester |

| Phosphonium-based reagents (e.g., PyBOP) | Base (e.g., DIPEA) | Organic solvent (e.g., DMF, NMP) | Activated phosphonium (B103445) ester of the sulfonic acid |

This table provides a general guide to potential conjugation strategies. The optimal conditions would need to be determined empirically for each specific biomolecule and peptide. The direct conjugation of this compound using these methods is not explicitly detailed in the searched literature.

Design of Probes and Sensors Based on this compound Framework

The this compound framework possesses features that are attractive for the design of chemical probes and sensors. The pyridine ring can act as a recognition element for specific analytes, particularly metal ions, through coordination. The electronic properties of the pyridine ring are sensitive to its coordination environment, which can lead to changes in spectroscopic signals (e.g., fluorescence or absorbance) upon analyte binding.

While there is a lack of specific reports on probes directly derived from this compound, the design principles are well-established in the field of fluorescent sensors. For instance, probes for hydrogen peroxide have been developed based on an imidazo[1,2-a]pyridine (B132010) fluorophore, demonstrating the utility of the pyridine motif in sensor design. sigmaaldrich.com

A hypothetical sensor based on the this compound scaffold could involve the introduction of a fluorophore onto the pyridine ring or the ethanesulfonic acid side chain. The binding of a target analyte to the pyridine nitrogen could then modulate the fluorescence of the reporter group through mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT). The sulfonic acid group could be used to enhance water solubility or to provide an additional interaction site for the analyte.

The following table presents a conceptual framework for the design of probes and sensors based on the this compound structure.

| Target Analyte | Proposed Recognition Moiety | Signal Transduction Mechanism | Potential Fluorophore |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Pyridine nitrogen | Fluorescence quenching or enhancement via PET | Naphthalene, Anthracene, or a coumarin (B35378) derivative attached to the pyridine ring |

| pH | Pyridine nitrogen (protonation state) | Change in fluorescence intensity or wavelength via ICT | A fluorophore with a pKa sensitive to the pyridine's protonation state |

| Anions (e.g., phosphate) | A positively charged group introduced via quaternization of the pyridine | Displacement of a fluorescent indicator or modulation of a fluorophore's emission | Calixarene-based or other anion-binding motifs functionalized with a fluorophore |

This table is a conceptual guide to the design of probes and sensors. The actual synthesis and performance of such systems would require experimental validation.

Advanced Applications and Emerging Research Directions

Role in Bioorthogonal Chemistry